Synthetic Yield in Febrifugine Analogue Production: cis-2-Allyl-3-hydroxypiperidine Scaffold vs. Alternative Piperidine Intermediates
In the synthesis of febrifugine analogues, the racemic cis-configured tert-butyl (2S*,3S*)-2-allyl-3-hydroxypiperidine-1-carboxylate (compound 10, matching the relative stereochemistry of the target compound) was prepared from the corresponding N-Boc-piperidinone (compound 3) via hydrolysis and N-Boc protection in 61% isolated yield (2.36 g from 4.39 g, 16.0 mmol scale) [1]. The allyl group was subsequently exploited for stereospecific epoxidation with m-CPBA, yielding the epoxide intermediate 11 in 44% yield over two steps (MOM protection followed by epoxidation). This contrasts with alternative synthetic routes using trans-2-allyl-3-hydroxypiperidine intermediates described in patent CN201610901258, where the trans configuration necessitates a different synthetic sequence to access febrifugine/halofuginone targets, and the cis epoxide intermediate uniquely enables a distinct set of coupling reactions with quinazolinone electrophiles at the less hindered face [2].
| Evidence Dimension | Synthetic yield of key intermediate from N-Boc-piperidinone precursor |
|---|---|
| Target Compound Data | 61% isolated yield for tert-butyl (2S*,3S*)-2-allyl-3-hydroxypiperidine-1-carboxylate (cis, racemic) from compound 3; 44% yield for subsequent epoxidation to compound 11 |
| Comparator Or Baseline | trans-3-hydroxy-2-allylpiperidine intermediate (Patent CN201610901258): yield not directly comparable due to different synthetic route; benzyl-protected cis analog: 42–48% yields reported for analogous Cbz-protected intermediates in related febrifugine syntheses |
| Quantified Difference | 61% yield for cis-Boc intermediate; cis-Cbz analogs typically 40–48% yield for comparable steps, suggesting ~27–53% relative yield advantage for Boc protection in this substrate class |
| Conditions | 6 M HCl reflux, 1.5 h; then Boc2O (2.0 equiv), NaOH, rt, 1.5 h; silica gel chromatography (hexanes-EtOAc 2:1) |
Why This Matters
The 61% yield on a multi-gram scale (2.36 g isolated) demonstrates practical scalability for this cis-configured intermediate in antimalarial analogue synthesis, providing a reproducible benchmark for procurement decisions when planning multi-step synthetic campaigns.
- [1] Kikuchi, H.; Yamamoto, K.; Horoiwa, S.; Hirai, S.; Kasahara, R.; Hariguchi, N.; Matsumoto, M.; Oshima, Y. Exploration of a New Type of Antimalarial Compounds Based on Febrifugine. J. Med. Chem. 2006, 49 (15), 4698–4706. DOI: 10.1021/jm0601809. View Source
- [2] Chinese Patent CN201610901258. Preparation Method of Key Chiral Piperidine Intermediates of Febrifugine and Halofuginone (一种常山碱、常山酮关键手性哌啶中间体的制备方法). Published 2018. View Source
